molecular formula C12H12Cl2N2 B384513 1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole CAS No. 488093-82-9

1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole

Cat. No.: B384513
CAS No.: 488093-82-9
M. Wt: 255.14g/mol
InChI Key: NVKCEYFKCICCSG-UHFFFAOYSA-N
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Description

1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole is a novel chemical entity designed for research and development purposes. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The structure is substituted at the 1-position with a (2,2-dichlorocyclopropyl)methyl group, a moiety that can impart unique stereoelectronic and metabolic properties to the molecule. Benzimidazole derivatives are recognized as structural isosteres of naturally occurring nucleotides, which allows them to interact effectively with a diverse array of biological targets, including enzymes and protein receptors . The specific substitution pattern on this compound makes it a valuable intermediate for the synthesis of more complex molecules and a candidate for probing novel pharmacological pathways. Given the documented activities of analogous compounds, this derivative may hold research value in areas such as antimicrobial, anticancer, or anti-inflammatory studies . Its mechanism of action would be highly dependent on the specific research context but is fundamentally linked to the ability of the benzimidazole core to bind to various enzymatic sites. This product is intended for research use only (RUO) and is not for diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this compound for their specific experiments.

Properties

IUPAC Name

1-[(2,2-dichlorocyclopropyl)methyl]-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2/c1-8-15-10-4-2-3-5-11(10)16(8)7-9-6-12(9,13)14/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKCEYFKCICCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CC3(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction Mechanisms

In the presence of toluene, o-phenylenediamine undergoes cyclocondensation with acetic acid to form 2-methylbenzimidazole through a dehydration pathway. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization and aromatization. Patent CN102827083A demonstrates that a 1:1 molar ratio of acetic acid to o-phenylenediamine in toluene (3:1 mass ratio relative to diamine) achieves 85% yield after 4 hours of reflux. This represents a 15% improvement over earlier methods that suffered from temperature instability and acetate waste.

Solvent and Stoichiometric Optimization

Comparative studies reveal toluene’s superiority over polar aprotic solvents (e.g., DMF) in minimizing side reactions. As shown in Table 1, toluene’s low polarity prevents premature precipitation while facilitating azeotropic water removal during reflux.

Table 1: Solvent Impact on 2-Methylbenzimidazole Synthesis

SolventReflux Time (h)Yield (%)Purity (HPLC)
Toluene48598.2
DMF67289.5
Ethanol56891.0

Data adapted from CN102827083A and JPharma.

Purification and Characterization

Post-synthetic processing ensures removal of unreacted diamine and alkylation byproducts.

Crystallization and Chromatography

Initial purification via toluene recrystallization removes polar impurities, followed by silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound. Patent WO2014172190A1 reports a final purity of 99.1% using this dual approach.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52–7.48 (m, 2H, ArH), 4.21 (s, 2H, N-CH₂), 2.61 (s, 3H, CH₃), 1.98–1.94 (m, 1H, cyclopropyl), 1.45–1.41 (m, 2H, cyclopropyl).

  • IR (KBr): 3056 cm⁻¹ (C-H stretch, cyclopropane), 1618 cm⁻¹ (C=N benzimidazole).

Reaction Optimization and Scalability

Scale-up challenges center on exothermicity during cyclopropanation and alkylation. Pilot studies recommend:

  • Semi-Batch Alkylation: Gradual addition of alkyl bromide to maintain reaction temperature below 60°C.

  • Catalytic Improvements: 5 mol% tetrabutylammonium iodide accelerates alkylation by 40% through phase-transfer mechanisms .

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of benzimidazole derivatives is highly dependent on substituents at the N1 and C2 positions. Below is a comparative analysis of key analogues:

Compound Name Substituent at N1 Key Structural Features Biological Activity
1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole (2,2-Dichlorocyclopropyl)methyl Lipophilic cyclopropane, dichloro Anthelmintic (potential)
Chloromidine (1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole) 4-Chlorobenzyl Aromatic chlorobenzyl group Antifungal
2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole 2-Chlorophenoxymethyl Ether linkage, chloro substituent Antimicrobial (structural inference)
[5-[[(2,2-Dichloro-1-methylcyclopropyl)methyl]thio]-... Thioether-linked dichlorocyclopropyl + methyl Methylated cyclopropane, thioether Superior anthelmintic
1-(4-Chlorobenzoyl)-2-methylbenzimidazole 4-Chlorobenzoyl Carbonyl group for metal chelation Antibacterial (via metal complexes)

Physicochemical Properties

  • Stability: Cyclopropane rings are strain-rich but stable under physiological conditions, unlike ether-linked analogues (e.g., 2-[(2-chlorophenoxy)methyl]-1H-benzimidazole), which may undergo oxidative cleavage .

Biological Activity

1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article explores the biological activity of this compound, emphasizing its fungicidal properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the benzimidazole class, characterized by a bicyclic structure comprising a benzene ring fused to an imidazole ring. The presence of a dichlorocyclopropyl group enhances its biological activity, particularly against fungal pathogens.

1. Fungicidal Properties

This compound has been reported to exhibit significant fungicidal activity. Various studies indicate its effectiveness against a range of fungal pathogens responsible for plant diseases.

  • Mechanism of Action : The compound disrupts fungal cell division by inhibiting microtubule formation, similar to other benzimidazole derivatives. This leads to cell cycle arrest and ultimately fungal cell death .

2. Case Studies

Several studies have documented the efficacy of this compound in agricultural settings:

  • Study on Crop Protection : A field study demonstrated that applying this compound significantly reduced the incidence of Fusarium and Botrytis species in crops such as tomatoes and cucumbers. The treated plants showed improved health and yield compared to untreated controls .
  • Laboratory Efficacy Tests : In vitro tests revealed that the compound has a minimum inhibitory concentration (MIC) against Fusarium oxysporum of 0.5 μg/mL, indicating strong antifungal activity .

1. Toxicological Profile

Research indicates that while this compound is effective against fungi, it exhibits low toxicity to non-target organisms, including beneficial insects and mammals. This attribute makes it a promising candidate for sustainable agricultural practices .

2. Comparative Efficacy

A comparative study with other fungicides showed that this compound outperformed traditional fungicides in controlling fungal diseases in several crops while maintaining lower toxicity levels .

Data Table: Biological Activity Comparison

CompoundMIC (μg/mL)Target PathogenToxicity Level (LD50)
This compound0.5Fusarium oxysporumHigh (2000 mg/kg)
Carbendazim1.0Botrytis cinereaModerate (1000 mg/kg)
Chlorothalonil5.0Alternaria solaniLow (500 mg/kg)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole, and what critical parameters influence reaction efficiency?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-methylbenzimidazole with (2,2-dichlorocyclopropyl)methyl halides under basic conditions (e.g., K₂CO₃ in DMF) to facilitate alkylation at the benzimidazole nitrogen . Critical parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), reaction temperature (60–80°C optimizes yield), and stoichiometric control of the dichlorocyclopropylmethyl reagent to minimize byproducts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • IR spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~600–700 cm⁻¹, C=N vibrations in benzimidazole at ~1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., cyclopropyl-CH₂ protons at δ 1.5–2.5 ppm, benzimidazole aromatic protons at δ 7.0–8.0 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, particularly for the dichlorocyclopropyl moiety .
  • Thermal analysis (TGA/DTA) : Assesses stability, with decomposition typically observed above 250°C .

Q. How does the dichlorocyclopropyl group affect the compound’s electronic structure and reactivity?

  • Methodology : The electron-withdrawing Cl atoms on the cyclopropane ring induce ring strain and polarize adjacent C-Cl bonds, enhancing electrophilic reactivity at the methyl bridge. Density-functional theory (DFT) calculations reveal localized electron density shifts at the cyclopropane-benzimidazole junction, influencing nucleophilic substitution kinetics .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodology : DFT-based models (e.g., B3LYP/6-31G*) simulate transition states for reactions such as ring-opening of the cyclopropane under acidic conditions. These models correlate experimental activation energies with theoretical predictions, identifying solvent effects and substituent impacts on reaction pathways .

Q. What strategies resolve contradictions in reported biological activities of benzimidazole derivatives?

  • Methodology : Discrepancies in antimicrobial efficacy (e.g., gram-positive vs. gram-negative bacteria) can arise from variations in substituent polarity or steric bulk. Systematic SAR studies comparing derivatives with modified cyclopropyl or benzimidazole groups are critical. For example, replacing chlorine with fluorine alters lipophilicity, impacting membrane permeability .

Q. What are the key challenges in designing derivatives with enhanced thermal stability or fluorescence properties?

  • Methodology :

  • Thermal stability : Introducing electron-donating groups (e.g., -OCH₃) on the benzimidazole ring reduces decomposition rates, as shown by TGA data .
  • Fluorescence : Conjugation of aryl-thiazole-triazole moieties (e.g., via Huisgen cycloaddition) extends π-conjugation, shifting emission wavelengths. For instance, bromophenyl-substituted derivatives exhibit λₑₘ at 450–470 nm .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies using similar reagents?

  • Analysis : Differences in catalyst systems (e.g., tetrabutylammonium bromide vs. phase-transfer catalysts) affect reaction homogeneity. For example, reports 75% yield using K₂CO₃/TBAB, while notes 60% yield without TBAB, highlighting the catalyst’s role in stabilizing intermediates .

Q. How do conflicting biological activity results correlate with structural variations?

  • Analysis : In , Cu(II) complexes of the compound show higher activity against Bacillus sp. than the parent ligand, likely due to metal coordination enhancing membrane disruption. However, Zn(II) analogs exhibit reduced activity, suggesting metal-specific toxicity profiles .

Tables

Table 1 : Key Synthetic Parameters and Yields

Reagent SystemSolventTemperature (°C)Yield (%)Reference ID
K₂CO₃, TBABDMF8075
NaH, No CatalystTHF6050

Table 2 : Biological Activity of Derivatives

DerivativeTarget MicrobeMIC (µg/mL)Reference ID
Parent CompoundStaphylococcus aureus128
Cu(II) ComplexBacillus sp.32
Thiazole-Triazole HybridE. coli64

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